

# Fasitibant Chloride: A Technical Guide to its Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fasitibant chloride**, also known as MEN16132, is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] This document provides a comprehensive overview of its molecular characteristics, mechanism of action, and preclinical data, intended to serve as a technical resource for professionals in the field of drug discovery and development. The role of **fasitibant chloride** in modulating inflammatory pathways makes it a molecule of significant interest for therapeutic applications in inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1]

## **Molecular Structure**

**Fasitibant chloride** is a complex synthetic molecule with the chemical formula C36H49Cl3N6O6S and a molecular weight of approximately 800.23 g/mol .[2] Its structure is characterized by a multi-ring system, including a quinoline moiety, linked to a sulfonamide and a piperazine-containing chain.

Table 1: Physicochemical Properties of Fasitibant Chloride



| Property          | Value                                                                                                                                                                    | Source |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|--|
| Molecular Formula | C36H49Cl3N6O6S                                                                                                                                                           | [2]    |  |
| Molecular Weight  | 800.23 g/mol                                                                                                                                                             |        |  |
| IUPAC Name        | [(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazaniumchloride |        |  |
| CAS Number        | 1157852-02-2                                                                                                                                                             | -      |  |

### **Mechanism of Action**

**Fasitibant chloride** exerts its pharmacological effects by acting as a competitive antagonist at the bradykinin B2 receptor. The B2 receptor is a G protein-coupled receptor (GPCR) that is constitutively expressed in various tissues. Upon binding of its endogenous ligand, bradykinin, the B2 receptor activates downstream signaling cascades that mediate inflammatory responses, vasodilation, and pain.

**Fasitibant chloride** blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream effects. This antagonism has been shown to be highly potent, with a binding affinity (Ki) of 0.09 nM for the human B2 receptor.

## **Signaling Pathways**

The binding of bradykinin to the B2 receptor typically activates Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively. These events culminate in a variety of cellular responses, including the activation of the mitogenactivated protein kinase (MAPK) cascade.



**Fasitibant chloride**'s blockade of the B2R interferes with these initial steps. Preclinical studies have shown that **fasitibant chloride** inhibits the bradykinin-induced phosphorylation of key signaling molecules, including Fibroblast Growth Factor Receptor Substrate (FRSα), Extracellular signal-Regulated Kinase (ERK1/2), and Signal Transducer and Activator of Transcription 3 (STAT3). Interestingly, it does not appear to affect the phosphorylation of Akt.

Furthermore, **fasitibant chloride** has been shown to indirectly inhibit the phosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR-1). This is thought to occur through a c-Src-dependent mechanism that is initiated by bradykinin B2 receptor activation.



Click to download full resolution via product page

Bradykinin B2 Receptor Signaling and Fasitibant Chloride Inhibition.

## **Preclinical Data**

The anti-inflammatory effects of **fasitibant chloride** have been evaluated in a rat model of carrageenan-induced arthritis. This model is a well-established method for assessing the efficacy of anti-inflammatory compounds.

Table 2: In Vitro Binding Affinity of Fasitibant (MEN16132)



| Assay                    | Species | Tissue/Cell<br>Line | Parameter | Value   | Source |
|--------------------------|---------|---------------------|-----------|---------|--------|
| Radioligand<br>Binding   | Human   | -                   | Ki        | 0.09 nM |        |
| Radioligand<br>Binding   | Rat     | Uterus              | pKi       | 10.4    |        |
| Radioligand<br>Binding   | Rat     | Airways             | pKi       | 10.1    |        |
| Functional<br>Antagonism | Rat     | Uterus              | рКВ       | 9.7     | •      |
| Functional<br>Antagonism | Rat     | Urinary<br>Bladder  | рКВ       | 9.7     |        |

Table 3: Preclinical Efficacy of Fasitibant Chloride in Carrageenan-Induced Arthritis in Rats

| Parameter                             | Fasitibant Chloride<br>(100 µg per knee) | Fasitibant Chloride<br>+ Dexamethasone | Source |
|---------------------------------------|------------------------------------------|----------------------------------------|--------|
| Joint Pain Inhibition                 | ~40-45%                                  | Full Inhibition                        |        |
| Prostaglandin<br>Release Inhibition   | ~30%                                     | ~80%                                   |        |
| Neutrophil Infiltration<br>Inhibition | ~60%                                     | Not Reported                           |        |

In this model, a single intra-articular injection of **fasitibant chloride** was shown to significantly reduce joint pain and edema. When administered alone, **fasitibant chloride** (100 µg per knee) inhibited carrageenan-induced joint pain by approximately 40-45%. A similar dose reduced the release of prostaglandins by about 30%. Notably, when combined with the corticosteroid dexamethasone, a synergistic effect was observed, leading to complete inhibition of joint pain and an approximately 80% reduction in prostaglandin release. **Fasitibant chloride** was also shown to reduce neutrophil infiltration in the synovium by about 60%.



Furthermore, in the same preclinical model, **fasitibant chloride**, both alone and in combination with dexamethasone, was effective in inhibiting the release of the pro-inflammatory cytokines Interleukin-1 $\beta$  (IL-1 $\beta$ ), Interleukin-6 (IL-6), and Growth-Regulated Oncogene/Cytokine-Induced Neutrophil Chemoattractant-1 (GRO/CINC-1). The combination of **fasitibant chloride** and dexamethasone was more effective than either drug administered alone in reducing the levels of all three cytokines.

# **Experimental Protocols Carrageenan-Induced Arthritis in Rats**

The following is a generalized protocol based on published studies for inducing and evaluating arthritis in rats for the testing of anti-inflammatory compounds like **fasitibant chloride**.





Click to download full resolution via product page

Workflow for Carrageenan-Induced Arthritis Model.



#### Materials:

- Male Wistar rats
- Fasitibant chloride
- Carrageenan solution (e.g., 1-2% in sterile saline)
- Anesthetic agent (e.g., isoflurane, pentobarbital)
- Vehicle for drug dissolution/suspension
- · Microsyringes for intra-articular injections

#### Procedure:

- Animal Acclimation: House rats under standard laboratory conditions with free access to food and water for a period of at least one week before the experiment.
- Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, fasitibant chloride, fasitibant chloride + dexamethasone, positive control).
- Anesthesia: Anesthetize the rats using an appropriate method.
- Drug Administration: Administer **fasitibant chloride** (or vehicle) via intra-articular injection into the knee joint.
- Induction of Arthritis: Thirty minutes after drug administration, induce arthritis by injecting a solution of carrageenan into the same knee joint.
- Observation: Allow the inflammation to develop over a period of approximately 6 hours.
- · Assessment of Inflammation:
  - Pain: Measure joint incapacitance or pain threshold using a suitable apparatus.
  - Edema: Quantify the swelling of the knee joint using a plethysmometer or calipers.



 Biomarker Analysis: At the end of the observation period, euthanize the animals and collect synovial fluid and/or joint tissue. Analyze these samples for levels of inflammatory mediators such as prostaglandins (PGE2), cytokines (IL-1β, IL-6, GRO/CINC-1), and myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration).

## **Clinical Development**

**Fasitibant chloride** has been investigated in a clinical trial for the treatment of symptomatic osteoarthritis of the knee (NCT02205814). However, the results of this study are not publicly available at the time of this writing.

## Conclusion

**Fasitibant chloride** is a potent and selective bradykinin B2 receptor antagonist with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in reducing inflammation and pain in a relevant animal model of arthritis. Its ability to modulate key inflammatory signaling pathways highlights its potential as a therapeutic agent. Further clinical investigation is necessary to establish its safety and efficacy in human populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Fasitibant Chloride: A Technical Guide to its Molecular Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252045#fasitibant-chloride-molecular-structure-and-function]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com